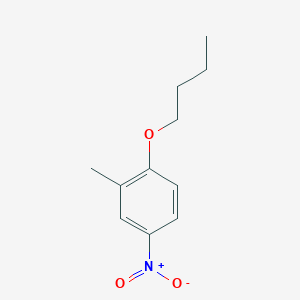
2,2-Bis(2-chloroethoxy)-1,2-diphenylethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Bis(2-chloroethoxy)-1,2-diphenylethan-1-one is a chemical compound that belongs to the class of ketals Ketals are a type of acetal derived from ketones This compound is characterized by the presence of two 2-chloroethyl groups attached to the central benzil structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzil-di-(2-chloroethyl)ketal typically involves the reaction of benzil with 2-chloroethanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with another molecule of 2-chloroethanol to form the final ketal product. Common acid catalysts used in this reaction include sulfuric acid and p-toluenesulfonic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of benzil-di-(2-chloroethyl)ketal follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The final product is typically purified through recrystallization or distillation to achieve the desired level of purity.
化学反応の分析
Types of Reactions
2,2-Bis(2-chloroethoxy)-1,2-diphenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketal back to the original benzil or other reduced forms.
Substitution: The 2-chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Benzil or benzilic acid.
Reduction: Benzoin or hydrobenzoin.
Substitution: Various substituted benzil derivatives depending on the nucleophile used.
科学的研究の応用
2,2-Bis(2-chloroethoxy)-1,2-diphenylethan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of benzil-di-(2-chloroethyl)ketal involves its reactivity with various nucleophiles and electrophiles. The compound can form reactive intermediates, such as carbocations, which can then undergo further reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Similar Compounds
- Benzil dimethyl ketal
- Benzil diethyl ketal
- Benzil dipropyl ketal
Uniqueness
2,2-Bis(2-chloroethoxy)-1,2-diphenylethan-1-one is unique due to the presence of the 2-chloroethyl groups, which impart distinct reactivity and properties compared to other benzil ketals. This makes it particularly useful in specific synthetic applications where these properties are advantageous.
特性
分子式 |
C18H18Cl2O3 |
|---|---|
分子量 |
353.2 g/mol |
IUPAC名 |
2,2-bis(2-chloroethoxy)-1,2-diphenylethanone |
InChI |
InChI=1S/C18H18Cl2O3/c19-11-13-22-18(23-14-12-20,16-9-5-2-6-10-16)17(21)15-7-3-1-4-8-15/h1-10H,11-14H2 |
InChIキー |
IMDBDTAXIPHGFQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)(OCCCl)OCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6,7-Dihydro-4H-thieno[3,2-c]thiopyran-2-carbaldehyde](/img/structure/B8670994.png)
![1,4-Dioxaspiro[4.5]decane-7-methanol](/img/structure/B8670997.png)
![Ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoate](/img/structure/B8671002.png)





![3-[(2-Chlorophenyl)methyl]-1,2lambda~4~,3-oxathiazolidin-2-one](/img/structure/B8671036.png)
